beta-D-Glucose

Description

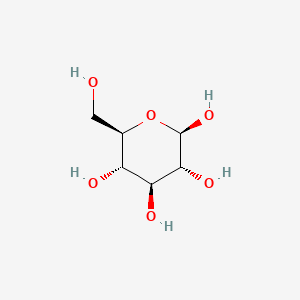

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858960 |

Source

|

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 |

Source

|

| Record name | Hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allopyranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC287045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-galactose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

anomeric effect and stability of β-D-Glucose

The Anomeric Paradox: Stability & Kinetics of -D-Glucose

An In-Depth Technical Guide for Pharmaceutical Scientists

Executive Summary

In the conformational analysis of carbohydrates, the Anomeric Effect (Edward-Lemieux effect) typically dictates that electronegative substituents at the C1 position prefer the axial orientation (

This guide deconstructs the competition between stereoelectronic forces and steric imperatives. It provides actionable protocols for characterizing anomeric ratios and details the implications of these instabilities in drug substance synthesis and formulation.

Part 1: Theoretical Framework

The Conflict: Stereoelectronics vs. Sterics

To understand the stability of

The Anomeric Effect (Favoring

-

Hyperconjugation: Delocalization of the endocyclic oxygen lone pair (

) into the antibonding orbital of the exocyclic C1-X bond ( -

Dipole Minimization: The equatorial conformer creates parallel dipoles between the ring oxygen and the C1 substituent, causing repulsion.[1] The axial orientation opposes these dipoles.[1]

The Steric Imperative (Favoring

Why -D-Glucose Wins in Water

In aqueous solution, the thermodynamic equilibrium of D-Glucose is approximately 36%

-

Solvation Effects: Water is a high-dielectric solvent (

). It shields the dipole-dipole repulsions that usually destabilize the equatorial ( -

The "All-Equatorial" Advantage: The steric relief of having every substituent equatorial in

-D-glucose provides a stabilization energy (

Part 2: Visualization of Mechanisms

Pathway of Mutarotation

Mutarotation is the interconversion between anomers via an acyclic aldehyde intermediate. This process is acid/base catalyzed and is the primary instability mechanism for reducing sugars in solution.

Figure 1: The mutarotation pathway. Note that the acyclic aldehyde is a transient intermediate. In formulation, shifting pH away from physiological/neutral levels accelerates these

Stereoelectronic Orbitals (The Anomeric Effect)

Figure 2: The orbital interaction driving the Anomeric Effect. In water, this electronic stabilization is insufficient to overcome the steric preference for the equatorial

Part 3: Experimental Validation Protocols

Protocol A: Quantitative NMR for Anomeric Ratio

Objective: Determine the precise

Materials:

-

600 MHz NMR Spectrometer (recommended for clear separation).

-

Solvent: D

O (Deuterium Oxide) 99.9%. -

Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.

Step-by-Step Workflow:

-

Sample Prep: Dissolve 10-20 mg of D-Glucose in 0.6 mL D

O.-

Critical: If measuring equilibrium, allow solution to stand for >24 hours or add a trace of base (NH

OH) to accelerate mutarotation. If measuring kinetic purity, analyze immediately (<5 mins).

-

-

Acquisition: Run standard 1D proton sequence (e.g., zg30).

-

Relaxation Delay (D1): Set to >10s. Anomeric protons have long T1 relaxation times; short D1 leads to integration errors.

-

-

Processing & Integration:

-

-H1 Signal: Look at ~5.22 ppm . It appears as a doublet with small coupling (

-

-H1 Signal: Look at ~4.63 ppm . It appears as a doublet with large coupling (

-

-H1 Signal: Look at ~5.22 ppm . It appears as a doublet with small coupling (

-

Calculation:

Protocol B: Polarimetry for Mutarotation Kinetics

Objective: Measure the rate of conversion (

Data Summary Table: Optical Rotation Constants

| Anomer | Specific Rotation

Workflow:

-

Preparation: Prepare a 10% w/v solution of pure

-D-glucose in water. -

Zeroing: Blank the polarimeter with pure water.

-

Measurement: Inject sample into a temperature-controlled cell (20°C or 25°C).

-

Data Logging: Record optical rotation (

) every 60 seconds for 60 minutes, or until reading stabilizes. -

Analysis: Plot

vs. time. The slope is

Part 4: Implications in Drug Development

Glycosylation Synthesis Strategies

In medicinal chemistry (e.g., synthesizing glycomimetics or ADCs), controlling the anomeric center is vital.[4][5][6]

-

To obtain

-glycosides (Anomeric Effect driven): Use non-participating solvents (Ether, DCM) and protecting groups that do not perform neighboring group participation (NGP), such as benzyl ethers. The anomeric effect will drive the nucleophile to the axial position. -

To obtain

-glycosides (Steric/NGP driven): Use participating groups at C2 (e.g., esters/acetates). The carbonyl oxygen forms an acyloxonium intermediate, blocking the

Formulation Stability

For reducing sugars used as excipients or active ingredients:

-

Lyophilization: Rapid freezing can trap the sugar in a non-equilibrium ratio. Upon reconstitution, mutarotation will occur, potentially changing the pH or osmolality slightly over time.

-

Maillard Reaction: The acyclic aldehyde intermediate (necessary for mutarotation) is the reactive species in Maillard browning.

-glucose must ring-open to react. Conditions that stabilize the cyclic hemiacetal (low water activity, specific buffers) reduce degradation.

References

-

IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). "Anomeric Effect."[4][7][8][9][10][11][12] [Link]

- Edward, J. T. (1955). "Stability of Glycosidic Bonds." Chemistry & Industry, 1102–1104. (Foundational paper on the Edward-Lemieux effect).

-

Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen.[1][5][12][13] Springer-Verlag. [Link]

-

Wong, C. H., & Zimmerman, S. C. (1984). "Orthogonality in organic synthesis: kinetic anomeric effect." Journal of the American Chemical Society. [Link]

-

PubChem. (2024). "D-Glucose Compound Summary." National Library of Medicine. [Link]

-

Alabugin, I. V. (2000). "Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, and 1,3-Oxathiane: W-Effect, Hydrogen Bonding, and Anomeric Effect." Journal of Organic Chemistry. [Link]

Sources

- 1. Anomeric effect - Wikipedia [en.wikipedia.org]

- 2. psiberg.com [psiberg.com]

- 3. scribd.com [scribd.com]

- 4. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Anomeric effect driven by multiple factors beyond hyperconjugation, computational study finds | Chemistry World [chemistryworld.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The reverse anomeric effect in N-pyranosylimidazolides: a molecular orbital study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

Kinetic Analysis of β-D-Glucose Mutarotation: Mechanisms, Modeling, and Experimental Protocols

Executive Summary

This technical guide details the kinetic principles governing the mutarotation of

Mechanistic Fundamentals

Mutarotation is not a simple conformational change; it is a structural isomerization involving the breaking and reforming of covalent bonds. In aqueous solution,

The Reaction Pathway

The reaction is driven by the amphoteric nature of the solvent. Water acts as both a Brønsted acid (donating a proton to the ring oxygen) and a Brønsted base (accepting a proton from the anomeric hydroxyl).[1]

-

Step 1 (Ring Opening): Protonation of the ring oxygen facilitates the cleavage of the C1-O5 bond, generating the acyclic aldehyde.

-

Step 2 (Bond Rotation): Rotation around the C1-C2 bond allows the aldehyde group to reorient.

-

Step 3 (Ring Closure): Nucleophilic attack of the C5 hydroxyl on the aldehyde carbon. Attack from the "top" face yields the

-anomer; attack from the "bottom" yields the

Visualization of the Mechanism

The following diagram illustrates the concerted acid-base mechanism required for ring opening.

Figure 1: The reversible interconversion of glucose anomers via the acyclic aldehyde intermediate.[2][3]

Kinetic Modeling

The mutarotation of glucose follows reversible pseudo-first-order kinetics . While the reaction is theoretically second-order (depending on water concentration), the vast excess of solvent allows us to treat

The Rate Equation

The equilibrium is defined as:

The observed rate of mutarotation (

Linearization for Data Analysis

To determine

Where:

-

: Optical rotation at time

-

: Optical rotation at equilibrium (

- : Initial optical rotation.

Expert Insight: A plot of

Factors Influencing Kinetics[4][5]

General Acid-Base Catalysis (The Buffer Effect)

A common error in experimental design is assuming that buffers only control pH. In mutarotation, anions like phosphate, citrate, and acetate act as catalytic bases.

-

Mechanism: The buffer anion accepts the proton from the anomeric hydroxyl more efficiently than water, accelerating ring opening.

-

Implication: A glucose solution in 50 mM Phosphate Buffer (pH 7.0) will mutarotate significantly faster than in pure water at pH 7.0.

Temperature Dependence

The activation energy (

-

Rule of Thumb: The rate roughly doubles for every 10°C increase.

-

Control Requirement: Temperature must be controlled to within

during analysis to prevent data noise.

Quantitative Constants (at 25°C)

| Parameter | Value | Unit | Source |

| Specific Rotation ( | +112.2 | deg[2]·mL/(g·dm) | [1] |

| Specific Rotation ( | +18.7 | deg·mL/(g·dm) | [1] |

| Specific Rotation (Equilibrium) | +52.7 | deg[3][5]·mL/(g·dm) | [1] |

| Rate Constant ( | [2] | ||

| Equilibrium Composition | 36% | % | [3] |

Experimental Protocol: Polarimetric Determination

This protocol is designed to validate the rate constant

Materials

-

Analyte:

-D-Glucopyranose (High purity, >99%).[5] Note: Commercial "Dextrose" is usually the -

Solvent: Deionized water (degassed to prevent bubble formation in the light path).

-

Instrumentation: Digital Polarimeter with temperature-controlled cell (Sodium D-line, 589 nm).

Workflow Diagram

Figure 2: Step-by-step workflow for kinetic analysis using polarimetry.

Detailed Procedure

-

System Suitability: Stabilize the polarimeter cell at 25.0°C. Zero the instrument with the solvent blank.

-

Solution Preparation: Rapidly dissolve 2.0 g of

-D-glucose in 20.0 mL of water.-

Critical: Do not heat the solution to dissolve, as this alters the initial ratio immediately. Vortex mixing is preferred.[5]

-

-

Time Zero (

): Start the timer the moment the solid contacts the solvent. -

Acquisition: Transfer to the cell and begin recording optical rotation every 60 seconds.

-

Observation: For

-glucose, rotation will start low (~+19°) and rise toward +52.7°.[3] (If using

-

-

Infinity Point (

): Allow the solution to stand overnight (24 hours) to reach true equilibrium and measure the final rotation.-

Shortcut: To verify

quickly, take an aliquot, add a drop of ammonia (base catalyst) to force equilibrium instantly, and measure.

-

References

-

IUPAC / NIST. Specific Rotation of Glucose Anomers. National Institute of Standards and Technology. [Link]

-

Panov, I. et al. Thermodynamic and Kinetic Studies of Glucose Mutarotation. Journal of the Chemical Society.[6] [Link]

-

Vedantu. Mutarotation: Definition, Mechanism & Examples in Glucose.[Link]

-

Livingstone, G. Kinetics of Mutarotation of Glucose Catalyzed by Phosphate Buffer. Journal of Chemical Education. [Link]

Sources

- 1. Glucose Mutarotation Kinetics [regressioninbiologicalchemistry.weebly.com]

- 2. Glucose - Wikipedia [en.wikipedia.org]

- 3. Mutarotation: Definition, Mechanism & Examples in Glucose [vedantu.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline β-D-Glucose

Introduction

β-D-Glucose, a naturally occurring monosaccharide, is a cornerstone of biological energy metabolism and a fundamental building block for essential polysaccharides like cellulose.[1][2] As the predominant anomer of D-glucose in aqueous solutions and biological systems, its unique physicochemical properties are of paramount importance to researchers in biochemistry, materials science, and particularly, drug development.[3][4] In the pharmaceutical industry, β-D-glucose and its derivatives serve as precursors in drug synthesis, excipients in formulations, and are central to understanding metabolic disorders.[1][5]

This guide provides a comprehensive exploration of the physical and chemical properties of crystalline β-D-glucose. We will delve into its structural characteristics, thermodynamic behavior, solubility, and chemical reactivity. The causality behind its properties, such as the stereochemical basis for its stability and the dynamics of its behavior in solution, will be emphasized. Furthermore, this document furnishes detailed experimental protocols for the characterization of its key attributes, grounding theoretical knowledge in practical application for scientists and development professionals.

Molecular and Crystalline Structure

The foundational characteristics of β-D-glucose stem from its specific three-dimensional arrangement. In its crystalline state and in aqueous solution, it predominantly exists as a six-membered pyranose ring.[6][7] The designation "β" indicates that the hydroxyl group on the anomeric carbon (C-1) is in a cis arrangement with respect to the -CH₂OH group at C-5 when viewed in a Haworth projection.[6] This equatorial position of the C-1 hydroxyl group is energetically favorable compared to the axial position in the α-anomer, contributing to the greater stability and prevalence of β-D-glucose in equilibrium solutions.[6][8]

Crystalline β-D-glucose has been meticulously characterized by X-ray crystallography. These studies reveal an orthorhombic crystal system, providing a precise map of its atomic coordinates and intermolecular interactions.

Table 1: Crystallographic Data for β-D-Glucose

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | [9][10] |

| Space Group | P2₁2₁2₁ | [9][10][11] |

| Unit Cell Dimensions | a = 9.29 Å, b = 12.65 Å, c = 6.70 Å | [9][10] |

| Molecules per Unit Cell (Z) | 4 | [9] |

| Calculated Density | 1.520 g/cm³ |[10] |

These structural parameters are critical for computational modeling, understanding dissolution kinetics, and predicting solid-state stability, all of which are vital in drug formulation and development. The specific arrangement in the crystal lattice is governed by an extensive network of hydrogen bonds, which dictates many of its macroscopic physical properties.

Caption: Conceptual view of the orthorhombic unit cell parameters for β-D-glucose.

Physical Properties

The macroscopic physical properties of crystalline β-D-glucose are a direct consequence of its molecular and crystal structure. These properties are essential for its handling, processing, and formulation in various applications.

Appearance and Thermodynamic Properties

Crystalline β-D-glucose is a white, odorless, sweet-tasting solid.[12][13][14] Its key thermodynamic properties are summarized below.

Table 2: Key Physical Properties of β-D-Glucose

| Property | Value | Notes | Source |

|---|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | [6] | |

| Molar Mass | 180.156 g/mol | [6] | |

| Melting Point | 150 °C (302 °F; 423 K) | The α-anomer melts at 146 °C.[15] | [6] |

| Decomposition Temp. | Starts at 188 °C | [6] | |

| Specific Rotation [α]ᴅ | +18.7° to +19° | This is the initial value for the pure β-anomer. | [15][16][17] |

| Equilibrium Rotation [α]ᴅ| +52.7° | In aqueous solution after mutarotation. |[3][15] |

The melting point is a critical parameter for quality control and for processes like melt granulation. It's important to note that thermal decomposition begins not far above the melting point, which can lead to caramelization and the formation of various degradation products.[6][18]

Solubility

The solubility of β-D-glucose is dictated by its numerous hydroxyl groups, which readily form hydrogen bonds with polar solvents.

-

Water : Highly soluble, with a reported value of 909 g/L at 25 °C.[6] Its high water solubility is fundamental to its biological role and its use in aqueous formulations.[19]

-

Alcohols : Poorly soluble in methanol and ethanol.[6][13][14] The solubility in ethanol/water mixtures decreases as the ethanol percentage increases.[20]

-

Nonpolar Solvents : Essentially insoluble in nonpolar organic solvents like hexane or benzene due to the polarity mismatch.[21]

-

Other Solvents : Soluble in acetic acid.[6] Solubility can be significantly increased in some organic solvents like 2-methyl-2-butanol by the presence of dimethyl sulfoxide (DMSO).[22][23]

Understanding solubility is crucial for drug delivery, as derivatives of glucose are sometimes used to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[5]

Optical Activity and Mutarotation

As a chiral molecule, β-D-glucose is optically active, meaning it rotates the plane of polarized light. A freshly prepared aqueous solution of pure β-D-glucose exhibits a specific rotation of +18.7°.[3][15] However, this value is not static. In solution, the pyranose ring can open to its transient open-chain aldehyde form, which can then re-close to form either the α- or β-anomer.[16][24] This dynamic equilibrium process is known as mutarotation .[3][16][17]

The α-anomer has a much higher specific rotation of +112.2°.[6][16] Over time, a solution starting with either pure anomer will reach an equilibrium with a stable specific rotation of +52.7°.[3][15] At equilibrium, the mixture consists of approximately 64% β-D-glucose and 36% α-D-glucose, with a minuscule amount (<0.02%) of the open-chain form.[3][15] The predominance of the β-anomer at equilibrium is a testament to its greater thermodynamic stability.[8]

Caption: The mutarotation of D-glucose in an aqueous solution.

Chemical Properties and Reactivity

The chemical behavior of β-D-glucose is largely defined by its functional groups: the hemiacetal group at C-1 and the multiple hydroxyl groups.

-

Reducing Sugar : The equilibrium with the open-chain aldehyde form allows β-D-glucose to act as a mild reducing agent, giving a positive result with Tollens' and Fehling's tests.[6][12][14] This reactivity is also the basis for non-enzymatic glycation of proteins, a process of significant interest in diabetes research.[4][6]

-

Glycoside Formation : The anomeric hydroxyl group is reactive and can be replaced by an -OR group from an alcohol under acid catalysis to form a glycoside. This reaction is fundamental to the formation of disaccharides and polysaccharides.

-

Esterification : The hydroxyl groups can be esterified with acids or acid anhydrides. For example, β-D-Glucose Pentaacetate is a derivative used in pharmaceutical applications, including prodrug design and drug stabilization.[5]

-

Oxidation : The aldehyde group can be oxidized to a carboxylic acid (gluconic acid), while stronger oxidizing agents can also oxidize the primary alcohol group at C-6 (to glucuronic acid) or both the aldehyde and C-6 hydroxyl (to glucaric acid).[8]

-

Thermal Decomposition : When heated above 188°C, glucose undergoes complex thermal degradation reactions, including dehydration and caramelization, ultimately forming a carbon residue.[6][18] The process can generate organic acids, leading to a decrease in pH in solution.[25]

Experimental Protocols

Protocol 1: Determination of Optical Rotation and Mutarotation

This protocol provides a self-validating method to confirm the identity and anomeric composition of a glucose sample. The final equilibrium rotation serves as an internal standard.

Objective: To measure the initial specific rotation of a β-D-glucose solution and observe its change over time to a stable equilibrium value.

Materials:

-

Crystalline β-D-glucose

-

Deionized water

-

Volumetric flask (e.g., 25 mL)

-

Analytical balance

-

Polarimeter with a sodium lamp (589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Timer

Methodology:

-

Preparation: Accurately weigh approximately 2.5 g of β-D-glucose. Quantitatively transfer it to a 25 mL volumetric flask.

-

Dissolution: Add about 20 mL of deionized water and swirl vigorously to dissolve the solid as quickly as possible. Start the timer immediately upon adding water.

-

Dilution: Once dissolved, dilute the solution to the 25 mL mark with deionized water and mix thoroughly by inversion.

-

Initial Measurement: Immediately rinse and fill the 1 dm polarimeter cell with the solution. Place it in the polarimeter and record the observed rotation (α_obs) and the time. This should be done within the first few minutes.

-

Monitoring: Continue to take readings every 5-10 minutes for the first hour, then at longer intervals (e.g., 30 minutes) thereafter.

-

Equilibrium Measurement: After at least 2-4 hours (or overnight for certainty), take a final, stable reading. This is the equilibrium rotation.

-

Calculation: Calculate the specific rotation [α] at each time point using the formula: [α] = α_obs / (c * l) where c is the concentration in g/mL and l is the path length of the cell in dm.

-

Validation: The initial specific rotation should be close to +19°, and the final equilibrium rotation should stabilize at approximately +52.7°.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. gosset.ai [gosset.ai]

- 3. Mutarotation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]

- 6. Glucose - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Beta-D-Glucose | C6H12O6 | CID 64689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound (C₆H₁₂O₆) - 3D scene - Mozaik Digital Education and Learning [mozaweb.com]

- 13. This compound (C₆H₁₂O₆) - 3D scene - Mozaik Digital Education and Learning [mozaweb.com]

- 14. This compound (C₆H₁₂O₆) - 3D scene - Mozaik Digital Education and Learning [mozaweb.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Mutarotation [simply.science]

- 18. akjournals.com [akjournals.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. semanticscholar.org [semanticscholar.org]

- 21. quora.com [quora.com]

- 22. researchgate.net [researchgate.net]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. quora.com [quora.com]

- 25. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of β-D-Glucose in Common Laboratory Solvents

Abstract: This guide provides a comprehensive technical overview of the solubility of β-D-Glucose, a foundational molecule in numerous biological and pharmaceutical applications. Understanding the solubility characteristics of this monosaccharide is paramount for researchers, scientists, and drug development professionals in designing experiments, formulating stable solutions, and developing effective crystallization processes. This document delineates the core physicochemical principles governing glucose solubility, presents a quantitative summary of its solubility in various laboratory solvents, and provides a detailed, field-proven protocol for its experimental determination. The synthesis of theoretical knowledge, empirical data, and practical methodology aims to equip the reader with the authoritative and trustworthy information required for successful laboratory application.

Introduction: The Central Role of β-D-Glucose Solubility

β-D-Glucose (C₆H₁₂O₆, CAS: 50-99-7), a simple sugar, is the most abundant monosaccharide and a cornerstone of metabolism in living organisms.[1][2] In the laboratory and industrial settings, its applications are vast, ranging from its use as a primary carbon source in cell culture media to its role as an excipient in pharmaceutical formulations and a precursor in chemical synthesis.[3]

The efficacy of these applications hinges on a fundamental physical property: solubility. The ability to prepare glucose solutions of known and reproducible concentrations is critical for ensuring experimental accuracy, process efficiency, and product quality. Factors such as solvent choice, temperature, and the presence of co-solvents can dramatically alter solubility, influencing everything from reaction kinetics to the bioavailability of a formulated drug. This guide serves as an in-depth resource, bridging theoretical principles with practical, actionable data and protocols.

Theoretical Principles of Solubility

The solubility of β-D-Glucose is governed by its molecular structure and the intermolecular forces it can form with a given solvent. The principle of "like dissolves like" is central to understanding its behavior.

2.1 Molecular Structure and Polarity: β-D-Glucose is a highly polar molecule. Its structure is rich with hydroxyl (-OH) groups, which are capable of acting as both hydrogen bond donors and acceptors.[4] This extensive hydrogen-bonding capability is the primary reason for its high solubility in polar solvents, most notably water. The dissolution process in water is thermodynamically driven, though it is a slightly endothermic process, meaning it absorbs heat from its surroundings.[5] The spontaneity of dissolution is largely driven by a favorable increase in entropy as the highly ordered glucose crystal lattice is broken down and the molecules disperse throughout the solvent.[6]

2.2 Solvent Effects:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents, which also possess hydrogen-bonding capabilities, are the most effective at dissolving glucose. Water, with its dense network of hydrogen bonds, readily solvates the glucose molecule by forming new hydrogen bonds with its hydroxyl groups. Alcohols like methanol and ethanol can also dissolve glucose, but their effectiveness is generally lower than water due to the presence of their less polar alkyl components.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar but lack O-H or N-H bonds, making them less effective hydrogen bond donors. However, they can act as strong hydrogen bond acceptors. D-(+)-Glucose is soluble in both DMSO and DMF.[7] The presence of DMSO has been shown to significantly increase glucose solubility in other organic solvents.[8]

-

Nonpolar Solvents (e.g., Hexane, Benzene): β-D-Glucose is essentially insoluble in nonpolar solvents.[4] The weak van der Waals forces offered by these solvents are insufficient to overcome the strong hydrogen bonding within the glucose crystal lattice.

2.3 Temperature Dependence: The solubility of β-D-Glucose in water exhibits a strong positive correlation with temperature. As temperature increases, the kinetic energy of the solvent molecules rises, leading to more frequent and energetic collisions with the solute. This increased energy helps to overcome the intermolecular forces holding the crystal lattice together, allowing more solute to dissolve.[9][10] This relationship is crucial for processes like crystallization, where controlled cooling of a saturated solution is used to produce crystals.

Quantitative Solubility Profile of β-D-Glucose

The following table summarizes the solubility of β-D-Glucose in various common laboratory solvents. Data has been compiled from authoritative sources and standardized for ease of comparison.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 0.5 | 352.0 g/L | [11] |

| 25 | 909 g/L (approx. 1 g/1.1 mL) | [3][12] | |

| 30 | 1200 g/L | [13] | |

| 90 | 5550 g/L (5.55 g/mL) | [3] | |

| Dimethyl Sulfoxide (DMSO) | Ambient | ~30 mg/mL (30 g/L) | [7] |

| Dimethylformamide (DMF) | Ambient | ~20 mg/mL (20 g/L) | [7] |

| Ethanol | Ambient | ~0.3 mg/mL (0.3 g/L) | [7] |

| Ethanol/Water Mixtures | Various | Solubility decreases significantly with increasing ethanol concentration. | [9][10] |

| Methanol | Ambient | Poorly soluble | [1] |

| Acetic Acid | Ambient | Soluble | [1] |

| Pyridine (Hot) | Hot | Soluble | [12] |

| Ether | Ambient | Insoluble | [12] |

Note: Solubility values can vary slightly based on the specific crystalline form (anomer) of glucose and the precise experimental conditions.

Standard Protocol for Experimental Solubility Determination

Determining solubility accurately is a critical task in many research and development settings. The isothermal equilibrium (or "shake-flask") method is a robust and widely accepted technique.[14] This protocol is designed to be a self-validating system, ensuring the attainment of true thermodynamic equilibrium.

4.1 Principle: An excess amount of the solid solute (β-D-Glucose) is agitated in the solvent of interest at a constant, controlled temperature for a sufficient period to allow the solution to reach saturation (equilibrium). After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical method.

4.2 Step-by-Step Methodology:

-

Preparation of Materials:

-

Solute: Use high-purity, crystalline β-D-Glucose. Characterize the solid phase (e.g., by XRPD) before the experiment.[15]

-

Solvent: Use high-purity, analytical grade solvent.

-

Vessels: Use inert, sealable glass vials or flasks.

-

-

Equilibration:

-

Expert's Rationale: This is the most critical step. Insufficient time will lead to an underestimation of solubility. The goal is to ensure the rate of dissolution equals the rate of precipitation.

-

Add an excess amount of β-D-Glucose to a series of vials containing the chosen solvent. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath or incubator set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples continuously.

-

To validate equilibrium, samples should be collected at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between successive time points.[15]

-

-

Phase Separation:

-

Expert's Rationale: It is crucial to separate the saturated solution from the excess solid without altering the temperature or concentration.

-

Stop agitation and allow the excess solid to settle while maintaining the constant temperature.

-

Withdraw an aliquot of the clear supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any fine particulates.

-

-

Analysis of Saturated Solution:

-

Expert's Rationale: The choice of analytical method depends on the required precision and the nature of the solvent. Gravimetric analysis is simple and effective for non-volatile solutes in volatile solvents.

-

Immediately transfer the filtered aliquot into a pre-weighed, tared vial.

-

Accurately weigh the vial containing the solution to determine the mass of the saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the glucose.

-

Once all solvent is removed and the vial has returned to room temperature in a desiccator, weigh the vial again to determine the mass of the dissolved glucose.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 g solvent) = [ (Mass of dissolved glucose) / (Mass of saturated solution - Mass of dissolved glucose) ] x 100

-

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Sources

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. reddit.com [reddit.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Aqueous Solubility of Carbohydrates [glycodata.org]

- 12. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Beta-D-Glucose | C6H12O6 | CID 64689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Direct Measurement of Amorphous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Natural Abundance and Sources of β-D-Glucose

Abstract

β-D-Glucose is the most abundant monosaccharide in nature, serving as the cornerstone for cellular energy and the fundamental building block for the most prevalent structural biopolymer, cellulose.[1][2] Its stereospecific configuration dictates its biological functions and its prevalence over other isomers. This guide provides an in-depth exploration of the natural occurrence and diverse sources of β-D-Glucose, from its polymeric forms in structural and storage polysaccharides to its free state in plants. We will delve into the industrial-scale manufacturing processes, its central role in metabolic pathways, and the standard methodologies for its extraction and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal biomolecule.

Foundational Principles: The β-D-Glucose Molecule

D-glucose, an aldohexose (C₆H₁₂O₆), primarily exists in a cyclic pyranose ring structure in aqueous solutions.[3][4] This cyclization results in the formation of a new stereocenter at the anomeric carbon (C-1), giving rise to two distinct diastereomers, or anomers: α-D-glucose and β-D-glucose.[4][5]

The distinction lies in the orientation of the hydroxyl (-OH) group on the anomeric carbon. In the β-anomer, the -OH group is on the same side of the ring as the CH₂OH group (C-6), occupying an equatorial position in the stable chair conformation.[6][7] Conversely, in the α-anomer, the anomeric -OH group is on the opposite side, in an axial position.[6][7]

This equatorial positioning in β-D-glucose minimizes steric hindrance, rendering it the more stable and, consequently, the more abundant anomer in nature.[8] In an aqueous solution at equilibrium, D-glucose consists of approximately 64% β-anomer and 36% α-anomer, with a negligible amount in the open-chain form.[8][9] This inherent stability is a primary reason why β-D-glucose is the preferred building block for major structural polysaccharides.[4]

Natural Sources and Abundance of β-D-Glucose

β-D-glucose is ubiquitous in the biosphere, primarily locked within complex polymers. Its free form is also found widely, particularly in plants.

Structural Polysaccharides: The Cellulose Backbone

The most significant reservoir of β-D-glucose is cellulose , the most abundant organic polymer on Earth.[10][11] Cellulose is an unbranched, linear polymer composed of thousands of D-glucose units covalently linked by β-1,4-glycosidic bonds .[8][10] This specific linkage allows the long chains to remain straight and pack closely together, forming rigid microfibrils stabilized by extensive intermolecular hydrogen bonding.[10] This architecture provides the structural integrity of plant cell walls.[4] While humans cannot digest cellulose due to the lack of enzymes (cellulases) capable of hydrolyzing β-1,4 linkages, it is a critical source of glucose for herbivores and microorganisms that possess these enzymes.[10][12]

Storage Polysaccharides: Precursors to Glucose

While composed of α-D-glucose units, storage polysaccharides are a major indirect source of glucose, which, upon release, establishes the natural α/β equilibrium.

-

Starch: The primary energy reserve in plants, starch is a homopolymer of glucose found as granules in seeds, tubers, and grains.[10] It consists of two components: amylose, a linear polymer of α-1,4 linked glucose units, and amylopectin, a highly branched polymer with both α-1,4 and α-1,6 glycosidic linkages.[10] Hydrolysis of starch is the principal source of dietary glucose for humans.

-

Glycogen: The main form of stored glucose in animals and fungi, glycogen is structurally similar to amylopectin but more extensively branched.[3][7] It is stored primarily in the liver and muscles, where it can be rapidly broken down (glycogenolysis) to release glucose into the bloodstream to meet energy demands.[4]

Disaccharides and Free Monosaccharides

β-D-glucose is also a constituent of many disaccharides and is found in its free, monomeric form.

-

Disaccharides: These consist of two monosaccharides joined by a glycosidic bond.[1] Key examples include lactose (galactose + glucose linked by a β-1,4 bond) found in milk and sucrose (glucose + fructose linked by an α-1,β-2 bond) found in sugar cane and sugar beets.[13]

-

Free Glucose: Glucose occurs in its free state in various plant parts, notably in fruits, honey, and plant sap.[14][15] The concentration varies significantly among different species and with ripeness.

| Food Source | Total Glucose ( g/100g ) | Total Fructose ( g/100g ) | Total Sucrose ( g/100g ) |

| Apple (raw) | 2.4 | 6.9 | 1.9 |

| Banana (raw) | 5.9 | 3.4 | 4.2 |

| Grapes (raw) | 7.2 | 8.1 | 0.2 |

| Sweet Corn (raw) | 3.4 | 1.9 | 3.4 |

| Honey | 35.8 | 40.9 | 1.4 |

| Dates (Deglet Noor) | 33.7 | 32.0 | 0.5 |

| Data compiled from various food composition databases. Values can vary based on cultivar and ripeness.[16][17] |

Industrial Production of Glucose

The commercial production of glucose is a large-scale biotechnological process that relies on the enzymatic hydrolysis of starch.[18][19] The primary feedstocks are starch-rich crops such as corn, wheat, potatoes, and rice.[19][20]

The process is typically a two-stage enzymatic conversion:[18][21]

-

Liquefaction: A starch slurry is treated with thermostable α-amylase at high temperatures. This enzyme randomly cleaves the internal α-1,4 glycosidic bonds of the starch polymers, breaking them down into shorter-chain dextrins and reducing the viscosity of the slurry.[20][21]

-

Saccharification: The dextrin solution is then cooled and treated with glucoamylase . This enzyme hydrolyzes both α-1,4 and α-1,6 linkages from the non-reducing ends of the dextrin chains, releasing individual glucose molecules.[18][20]

Following saccharification, the resulting glucose syrup undergoes extensive purification, including filtration to remove proteins and fibers, decolorization with activated carbon, and deionization to remove mineral salts, achieving a purity of over 99%.[18][20] The purified syrup can be sold as liquid glucose or further processed through crystallization to produce solid dextrose (D-glucose).[20]

Metabolic Significance and Core Pathways

β-D-glucose occupies a central position in cellular metabolism, serving as the primary fuel for the production of ATP, the energy currency of the cell.[1][5][22]

-

Cellular Uptake: Glucose enters cells via specific glucose transporter (GLUT) proteins.[4][5]

-

Phosphorylation: Once inside the cell, it is immediately phosphorylated by hexokinase or glucokinase to form glucose-6-phosphate (G6P). This step traps glucose within the cell and primes it for metabolism.[5]

-

Glycolysis: G6P enters the glycolytic pathway, a series of ten enzymatic reactions that convert one molecule of glucose into two molecules of pyruvate, yielding a net gain of ATP and NADH.[5][22]

-

Glycogenesis & Glycogenolysis: In times of energy surplus, glucose is stored as glycogen (glycogenesis). When energy is needed, glycogen is broken down to release glucose (glycogenolysis).[4][5]

-

Pentose Phosphate Pathway (PPP): This alternative metabolic route for G6P generates NADPH, which is crucial for reductive biosynthesis and combating oxidative stress, and produces precursors for nucleotide synthesis.[3]

Caption: Central role of β-D-Glucose in major metabolic pathways.

Experimental Methodologies

Extraction and Purification from Natural Sources

Extracting carbohydrates from natural sources, such as plant material, is a foundational step for analysis.

Protocol: Water Extraction and Alcohol Precipitation

-

Homogenization: Mill the dried source material (e.g., leaves, seeds) into a fine powder to increase surface area.

-

Aqueous Extraction: Suspend the powder in distilled water (e.g., 1:10 w/v) and heat (e.g., 80-90°C) with constant stirring for 1-2 hours to solubilize carbohydrates.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 5000 x g for 15 minutes) to pellet insoluble debris. Collect the supernatant.

-

Deproteinization (Optional): Use methods like the Sevag reagent to remove protein contaminants if necessary.

-

Alcohol Precipitation: Add ethanol (95%) to the supernatant to a final concentration of 70-80% (v/v) and let it stand at 4°C overnight. This precipitates the larger polysaccharides while smaller monosaccharides and oligosaccharides remain in solution.[23]

-

Isolation: Centrifuge to collect the precipitated polysaccharides. The supernatant can be concentrated to analyze free monosaccharides like glucose.

More advanced methods such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed to improve efficiency and yield.[23]

Quantification Methods

Accurate quantification of β-D-glucose is critical in research and clinical settings.

-

Enzymatic Assays: These methods offer high specificity. The glucose oxidase-peroxidase (GOPOD) method is widely used. Glucose oxidase specifically catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[24][25] The H₂O₂ produced then reacts with a chromogenic substrate in the presence of peroxidase, and the resulting color change is measured spectrophotometrically, which is directly proportional to the glucose concentration.[25]

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying various sugars in a complex mixture.[26] Samples are passed through a specialized column (e.g., an amino-propyl column) that separates carbohydrates based on their physicochemical properties. Detection is often achieved using a refractive index (RI) detector or through pre-column derivatization for UV or fluorescence detection.[26]

Caption: Generalized workflow for the quantification of glucose.

Applications in Research and Drug Development

The fundamental nature of β-D-glucose makes it indispensable in scientific and pharmaceutical applications.

-

Cell Culture: It is a primary energy source and a mandatory component of virtually all cell culture media, sustaining cell growth and viability for research, biopharmaceutical production, and tissue engineering.

-

Biotechnological Production: It serves as a key fermentation substrate for microorganisms in the production of biofuels (e.g., ethanol), organic acids, and other biochemicals.[5][19]

-

Pharmaceutical Excipient: Glucose and its derivatives are used in pharmaceutical formulations as fillers, binders, and viscosity controllers.[27]

-

Drug Development: Glucose derivatives, such as β-D-Glucose Pentaacetate, are explored for advanced applications. They can be used in prodrug design to improve drug delivery, as agents to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), and as components in controlled-release drug systems .[28]

Conclusion

β-D-Glucose is a molecule of unparalleled biological importance. Its abundance is a direct consequence of its stereochemical stability, which makes it the preferred monomer for cellulose, the Earth's primary structural material. It is also the central hub of energy metabolism in nearly all life forms. From its natural origins in plants to its large-scale industrial production and critical role in biomedical research, a thorough understanding of β-D-glucose remains fundamental to advancing the fields of biochemistry, drug development, and biotechnology.

References

-

Beta-D-Glucose: Uses, Interactions & Mechanism of Action Explained - Sarchem Labs. (2025, January 31). Sarchem Labs. [Link]

-

Method for industrial production of glucose - Syrup Machine. (2018, June 25). Doing Holdings - Henan Jinrui. [Link]

-

β-D-glucose Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). Fiveable. [Link]

-

This compound | C6H12O6 | CID 64689 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

This compound (β-D-glucose) - Gosset. (n.d.). Gosset. [Link]

-

Glucose – a key ingredient in the food industry and beyond - Foodcom S.A. (2025, April 24). Foodcom S.A. [Link]

-

What are the Applications of Β-D-Glucose Pentaacetate in the Pharmaceutical Industry? (2024, February 8). DC Chemicals. [Link]

-

Industrial Glucose Market Statistics & Growth Report | The Brainy Insights. (2024, June 15). The Brainy Insights. [Link]

-

Production Process of Liquid Glucose: A Complete Overview - ChemAnalyst. (2025, October 7). ChemAnalyst. [Link]

-

How Glucose Is Made in a Factory (From Start to Finish). (2026, January 23). YouTube. [Link]

-

Determination of this compound Using Flow Injection Analysis and Composite-Type Amperometric Tubular Biosensors. (2004, April 15). PubMed. [Link]

-

Alpha(α) and Beta(β) Glucose: Comparison, Structures, Explanation - PSIBERG. (2022, August 10). PSIBERG. [Link]

-

Glucose - Wikipedia. (n.d.). Wikipedia. [Link]

-

Glycosidic bond - Wikipedia. (n.d.). Wikipedia. [Link]

-

Glycosidic bond (article) | Carbohydrates - Khan Academy. (n.d.). Khan Academy. [Link]

-

Why is the β -D-glucopyranose form of glucose more abundant than α - Vaia. (n.d.). Vaia. [Link]

-

GLUCOSE METABOLISM. (n.d.). Wiley. [Link]

-

Structure, Classification, and Functions of Carbohydrates - LND College, Motihari. (n.d.). LND College. [Link]

-

24.8: Disaccharides and Glycosidic Bonds - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. [Link]

-

Glucose metabolism: study of pathways, enzymes and metabolites - Interchim – Blog. (2023, February 15). Interchim. [Link]

-

Study on detection methods for glucose in biological samples. (2016, April 27). International Journal of Diabetes in Developing Countries. [Link]

-

Glucose | Health and Medicine | Research Starters - EBSCO. (n.d.). EBSCO. [Link]

-

Glucose: Detection and analysis. (2015, April 23). ResearchGate. [Link]

-

Biochemical Properties of Carbohydrates - The Medical Biochemistry Page. (2025, October 24). The Medical Biochemistry Page. [Link]

-

Improvement of the Force Field for β-d-Glucose with Machine Learning. (2021, November 5). MDPI. [Link]

-

BLOOD GLUCOSE AND ENZYME ANALYSIS METHODS OF BLOOD GLUCOSE. (n.d.). Theseus. [Link]

-

Blood Glucose - Clinical Methods - NCBI Bookshelf. (2025, January 15). National Center for Biotechnology Information. [Link]

-

20.7: Some Important Polysaccharides Based on Glucose - Chemistry LibreTexts. (2023, August 4). Chemistry LibreTexts. [Link]

-

How do plants get the beta glucose in their cellulose? Do they convert them from alpha... - Quora. (2021, August 4). Quora. [Link]

-

Top 10 Foods Highest in Glucose. (2024, November 10). My Food Data. [Link]

-

Isolation and purification of carbohydrate components in functional food: a review. (2024, July 23). National Center for Biotechnology Information. [Link]

-

What sugars are in fruits and vegetables? - Sugar Nutrition Resource Centre. (2021, August 25). Sugar Nutrition Resource Centre. [Link]

-

Extraction methods to obtain β-glucans from food/natural sources. (n.d.). ResearchGate. [Link]

-

Extraction, partial purification and determination of some biochemical properties of β–glucosidase from Tea Leaves (Camellia sinensis L.). (n.d.). National Center for Biotechnology Information. [Link]

-

(PDF) Extraction and Isolation of β-Glucan from Grain Sources-A Review. (n.d.). ResearchGate. [Link]

-

Insight on Extraction and Preservation of Biological Activity of Cereal β-D-Glucans. (2023, October 8). MDPI. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. mdpi.com [mdpi.com]

- 3. gosset.ai [gosset.ai]

- 4. Glucose - Wikipedia [en.wikipedia.org]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. vaia.com [vaia.com]

- 7. Biochemical Properties of Carbohydrates - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 8. psiberg.com [psiberg.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. Khan Academy [khanacademy.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. This compound | C6H12O6 | CID 64689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Glucose | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 16. Top 10 Foods Highest in Glucose [myfooddata.com]

- 17. What sugars are in fruits and vegetables? - Sugar Nutrition Resource Centre [sugarnutritionresource.org]

- 18. Method for industrial production of glucose_Industry news [m.syrupmachine.com]

- 19. Glucose - what is it? Properties and uses | Foodcom S.A. [foodcom.pl]

- 20. m.youtube.com [m.youtube.com]

- 21. Production Process of Liquid Glucose: A Complete Overview [chemanalyst.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. Isolation and purification of carbohydrate components in functional food: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Blood Glucose - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. theseus.fi [theseus.fi]

- 26. chemijournal.com [chemijournal.com]

- 27. Industrial Glucose Market Statistics & Growth Report [2033] | The Brainy Insights [thebrainyinsights.com]

- 28. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]

Methodological & Application

GOD-POD method for β-D-Glucose quantification protocol

Application Note & Protocol

Quantitative Determination of β-D-Glucose using the GOD-POD Coupled Enzyme Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

Accurate quantification of glucose is fundamental in diverse fields, from clinical diagnostics for managing diabetes mellitus to monitoring industrial bioprocesses.[1][2] Among the various techniques available, enzymatic methods are favored for their high specificity and sensitivity.[1][3] The Glucose Oxidase-Peroxidase (GOD-POD) method, first described by Trinder, is a robust and widely adopted colorimetric assay for the specific measurement of β-D-glucose.[1][4]

The assay's principle is based on a two-step coupled enzymatic reaction:

-

Glucose Oxidase (GOD) Reaction: Glucose oxidase specifically catalyzes the oxidation of β-D-glucose, in the presence of molecular oxygen, to produce D-gluconic acid and hydrogen peroxide (H₂O₂).[2][5][6]

-

Peroxidase (POD) Reaction: The H₂O₂ generated in the first step is then used by peroxidase to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine and phenol, or o-dianisidine).[1][7] This oxidation reaction produces a colored product whose intensity is directly proportional to the initial glucose concentration.[1][7]

The resulting colored quinoneimine dye is measured spectrophotometrically, typically between 500-550 nm, and the glucose concentration is determined by comparing the sample's absorbance to a standard curve prepared with known glucose concentrations.[1][2][8]

Figure 1: Enzymatic cascade of the GOD-POD method.

Materials and Reagents

Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 505 nm.[2][8]

-

Calibrated micropipettes and tips.

-

Vortex mixer.

-

Test tubes or 96-well microplate.

-

Centrifuge (for sample preparation).

Reagents

-

Glucose Oxidase (GOD): From Aspergillus niger.

-

Peroxidase (POD): From horseradish.

-

4-Aminoantipyrine (4-AA)

-

Phenol

-

β-D-Glucose: Anhydrous, for standard preparation.

-

Phosphate Buffer: 0.1 M, pH 7.0.[1]

-

Sample Material: Serum, plasma, or other biological fluids.[2]

-

Deionized Water (ddH₂O)

-

(Optional) Sodium Fluoride: As an antiglycolytic agent for blood sample collection.[2]

Causality Note: The purity of enzymes and reagents is critical for assay success. Ensure enzymes are stored correctly (e.g., at -20°C) to maintain activity.[5] A phosphate buffer at pH 7.0 provides an optimal and stable environment for the coupled enzymatic reactions.

Reagent Preparation

1. 0.1 M Phosphate Buffer (pH 7.0):

-

Prepare solutions of 0.1 M Na₂HPO₄ and 0.1 M NaH₂PO₄.

-

Mix them, monitoring with a pH meter, until a pH of 7.0 is achieved.

2. Glucose Standard Stock Solution (e.g., 100 mg/dL or 5.55 mmol/L):

-

Accurately weigh 100 mg of anhydrous β-D-glucose.

-

Dissolve in 100 mL of deionized water.

-

Allow the solution to stand for several hours to allow for mutarotation to reach equilibrium.[9]

3. GOD-POD Working Reagent:

-

This is the most critical reagent and should be prepared fresh before use and protected from light.[8][10]

-

To prepare 100 mL of working reagent, dissolve the following in 0.1 M Phosphate Buffer (pH 7.0):

- Glucose Oxidase (GOD): ~10-15 U/mL

- Peroxidase (POD): ~1-2 U/mL

- 4-Aminoantipyrine: ~0.5 mmol/L

- Phenol: ~5 mmol/L

Self-Validation Note: The exact concentrations of enzymes and chromogens can be optimized. Commercial kits often provide a pre-mixed powder or two separate stable solutions that are combined before use.[4][8] Always follow the manufacturer's specific instructions if using a commercial kit.

| Reagent Component | Typical Final Concentration | Purpose |

| Phosphate Buffer | 0.1 M, pH 7.0 | Maintains optimal pH for enzyme activity |

| Glucose Oxidase | 10-15 U/mL | Catalyzes glucose oxidation |

| Peroxidase | 1-2 U/mL | Catalyzes color development |

| 4-Aminoantipyrine | 0.5 mmol/L | Chromogenic acceptor |

| Phenol | 5 mmol/L | Chromogenic coupler |

Experimental Protocol

Figure 2: General experimental workflow for the GOD-POD assay.

Sample Preparation

-

Serum/Plasma: Collect blood in appropriate tubes. If using whole blood, use a tube containing an anti-glycolytic agent like sodium fluoride to prevent falsely low glucose readings.[2] Centrifuge the sample at ~2000 g for 10-15 minutes to separate plasma or serum.[2][8] The clear supernatant is used for the assay.

-

Other Samples: For tissue homogenates or cell culture media, clarify by centrifugation to remove particulate matter. Samples may require dilution with phosphate buffer to fall within the linear range of the assay.

Standard Curve Preparation

-

Using the 100 mg/dL Glucose Standard Stock, prepare a series of dilutions in deionized water to create standards of known concentrations (e.g., 0, 25, 50, 75, 100 mg/dL).

-

The "0" standard will serve as the reagent blank.

Assay Procedure (Test Tube Method)

-

Label three sets of clean, dry test tubes: "Blank," "Standard," and "Test."

-

Pipette reagents according to the table below:

| Reagent | Blank Tube | Standard Tubes | Test Tubes |

| GOD-POD Working Reagent | 1.0 mL | 1.0 mL | 1.0 mL |

| Deionized Water (Blank) | 10 µL | - | - |

| Glucose Standard | - | 10 µL | - |

| Sample | - | - | 10 µL |

-

Mix the contents of each tube thoroughly by vortexing.

-

Incubate all tubes at 37°C for 10-15 minutes or at room temperature for 30 minutes.[1][2] Causality Note: Incubation allows the enzymatic reactions to proceed to completion. The 37°C temperature is optimal for GOD activity, leading to a shorter incubation time.

-

After incubation, measure the absorbance (Optical Density, OD) of the standards and the test samples against the reagent blank at 505 nm.[2][8] The color is typically stable for up to 60 minutes.[1][11]

Data Analysis and Calculation

-

Subtract the Blank Absorbance: Subtract the absorbance of the Blank (OD_Blank) from the absorbance readings of all standards and test samples.

-

Generate the Standard Curve: Plot the blank-corrected absorbance of each standard on the Y-axis against its known glucose concentration on the X-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.

-

Calculate Sample Glucose Concentration: Use the blank-corrected absorbance of your test sample (OD_Test) and the equation from the standard curve to calculate the glucose concentration.[2]

Concentration (mg/dL) = (OD_Test - OD_Blank) / (OD_Standard - OD_Blank) * Concentration_Standard [2]

If a full standard curve is used, the concentration can be calculated from the linear regression equation:

Concentration (mg/dL) = (Absorbance_of_Sample - c) / m

Where 'm' is the slope and 'c' is the y-intercept of the standard curve.

Remember to multiply the final result by any dilution factor used during sample preparation.

Troubleshooting and Considerations

-

Specificity: The GOD enzyme is highly specific for β-D-glucose.[5]

-

Interfering Substances: High concentrations of reducing agents like ascorbic acid (Vitamin C), uric acid, and bilirubin can interfere with the peroxidase reaction by competing with the chromogen, potentially leading to falsely low results.[2][11]

-

Linearity: The assay is linear up to a certain glucose concentration (e.g., 500-600 mg/dL).[3][11] If a sample's absorbance exceeds the highest point on the standard curve, it must be diluted and re-assayed.

-

Sample Quality: Hemolyzed samples should be avoided as components released from red blood cells can interfere with the assay.[1]

| Problem | Potential Cause | Solution |

| Low Absorbance Readings | Inactive enzymes (improper storage). | Use fresh reagents; ensure enzymes are stored at -20°C. |

| Incorrect wavelength used. | Verify spectrophotometer is set to 505 nm (or as specified). | |

| High Blank Reading | Contaminated reagents or water. | Prepare fresh reagents with high-purity water. |

| Reagent exposed to light for too long. | Protect the GOD-POD working reagent from light. | |

| Poor Linearity (R² < 0.99) | Pipetting errors. | Use calibrated pipettes; ensure proper technique. |

| Incorrect standard dilutions. | Carefully prepare fresh standards. | |

| Inconsistent Results | Temperature fluctuations during incubation. | Ensure a stable incubation temperature. |

| Reading absorbance outside the stable window. | Read all samples within the recommended timeframe (e.g., 60 mins). |

References

-

LaboratoryTests.org. (2022). GOD-POD Method For The Estimation Of Blood Glucose. [Link]

-

Atlas Medical. (n.d.). Glucose (Mono Reagent) (GOD/POD method). [Link]

-

Dittmar, M., & Sahoo, A. (2025). Peroxidase-Coupled Glucose Method. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

Medical Treasure. (2020). Estimation of Plasma Glucose by GOD POD method. YouTube. [Link]

-

Hui, Y. H., & Preedy, V. R. (2012). The Glucose Oxidase-Peroxidase Assay for Glucose. In: Dietary Sugars: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry. [Link]

-

Assay Genie. (n.d.). Technical Manual Glucose (Glu) Colorimetric Assay Kit (GOD-POD Method). [Link]

-

Megazyme. (2022). D-Glucose Assay Kit (GOPOD Format) K-GLUC. YouTube. [Link]

-

NZYTech. (n.d.). D-Glucose GOD-POD, colorimetric method. [Link]

-

Coral Clinical Systems. (n.d.). GLUCOSE (5 Min.) (GOD/POD, Enzymatic). [Link]

-

Scribd. (n.d.). GOD-POD Method for Glucose Estimation. [Link]

-

Sharma, S. P., et al. (2017). Comparison of Glucose Levels using Glucometer and GOD-POD method in Diabetic Patients. International Journal of Clinical Biochemistry and Research. [Link]

-

ResearchGate. (2020). Interference Study of Glucose Level Measurements using Glucometers based on Glucose Oxidase. [Link]

-

Elabscience. (n.d.). Glucose (Glu) Colorimetric Assay Kit (GOD-POD Method). [Link]

-

YouTube. (2016). Glucose Assay demonstration using o-danisidine. [Link]

-

MJAFI. (2000). METHODS FOR ESTIMATION OF BLOOD GLUCOSE : A COMPARATIVE EVALUATION. [Link]

Sources

- 1. laboratorytests.org [laboratorytests.org]

- 2. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. METHODS FOR ESTIMATION OF BLOOD GLUCOSE : A COMPARATIVE EVALUATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reckondiagnostics.com [reckondiagnostics.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Enzymatic Assay: Glucose Oxidase [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. youtube.com [youtube.com]

- 11. atlas-medical.com [atlas-medical.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic β-D-Glucose Assays

Welcome to the technical support center for enzymatic β-D-Glucose assays. This guide is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their glucose measurements. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to empower you to troubleshoot effectively and generate high-quality, reproducible data.

Core Principles: The Glucose Oxidase-Peroxidase (GOPOD) Reaction

The most common enzymatic method for β-D-Glucose determination is the Glucose Oxidase-Peroxidase (GOPOD) coupled reaction. Understanding this pathway is critical for troubleshooting. The process occurs in two main steps[1][2]:

-

Glucose Oxidase (GOX) Step: Glucose oxidase specifically catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). Oxygen is consumed in this step.

-

Peroxidase (POD) Step: In the presence of peroxidase, the H₂O₂ produced reacts with a chromogen (e.g., o-dianisidine or 4-aminoantipyrine) to produce a colored product. The intensity of this color, measured spectrophotometrically, is directly proportional to the initial glucose concentration[1][2][3].

Because glucose in solution exists as an equilibrium of α and β anomers, the consumption of β-D-glucose by GOX shifts the equilibrium, allowing for the eventual measurement of all D-glucose in the sample[1].

Caption: The GOPOD enzymatic reaction pathway.

Troubleshooting Guide

Encountering issues in an enzymatic assay is common. The key is a systematic approach to identify the root cause. This section is organized by common problems.

Sources

common pitfalls in preparing stable isotope-labeled glucose standards

Topic: Troubleshooting & Preparation Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the critical failure points in the preparation and handling of stable isotope-labeled glucose standards (

A "99% enriched" label does not guarantee 99% accuracy in your final concentration if physical and chemical pitfalls are ignored. This guide synthesizes field-proven methodologies to ensure your standards are robust, stable, and accurate.

Module 1: The Hygroscopicity Trap (Physical Preparation)

Issue: Users frequently report concentration discrepancies (typically 1–5% lower than calculated) when preparing aqueous stocks directly from the vial.

Root Cause: D-Glucose is hygroscopic. While not as aggressive as some salts, the amorphous surface of lyophilized glucose absorbs atmospheric moisture, especially at relative humidity (RH) >75%. Weighing "10.0 mg" of powder may actually be 9.6 mg of glucose and 0.4 mg of water.

Troubleshooting Protocol

Q: How do I ensure the mass I weigh is actually glucose?

A: You must normalize the water content. Do not assume the commercial vial contains dry weight.

-

The "Gold Standard" Drying Method (Recommended for Primary Stocks):

-

Transfer the labeled glucose to a pre-weighed, acid-washed glass vial.

-

Dry under vacuum (0.1 mbar) at 60°C for 24 hours.

-

Equilibrate to room temperature in a desiccator before weighing.

-

Why? This removes surface-adsorbed water, ensuring the mass you weigh corresponds to the molecular weight of the glucose itself.

-

-

The qNMR Validation Method (Alternative):

-

If drying is not feasible, dissolve the standard "as is" and quantify the precise concentration using quantitative NMR (qNMR) against a NIST-traceable internal standard (e.g., maleic acid or benzoic acid), provided you have access to a verified method.

-

Module 2: The Stability Trap (Chemical & Biological)

Issue: Stock solutions show degradation products or loss of isotopic label over time.

Root Cause A: Biological Contamination. Glucose is a universal carbon source. Non-sterile aqueous solutions at room temperature will support bacterial growth within hours, altering concentration and producing lactate/acetate artifacts.

Root Cause B: Deuterium Exchange (Specific to

-

Hydroxyl groups (-OD): Deuterium on oxygen atoms exchanges instantly with protons in water.[1] You cannot keep -OD labels in aqueous solution.

-

C1-Proton (Anomeric): The deuterium at Carbon-1 (C1) is "semi-labile."[1] Glucose undergoes mutarotation (ring-opening to aldehyde form and re-closing).[1] This process, catalyzed by acids/bases, allows the C1 proton to exchange with the solvent.[1]

Troubleshooting Protocol

Q: How do I store my stock solutions to prevent degradation?

A: Follow the "Zero-Growth" Protocol :

-

Solvent Choice:

-

For immediate use: Dissolve in LC-MS grade water.

-

For storage: Dissolve in 50:50 Water:Acetonitrile (if compatible with downstream chromatography) to inhibit bacterial growth.

-

-

Sterilization:

-

Pass aqueous stocks through a 0.22 µm PVDF or PTFE filter into a sterile container.

-

Warning: Do not use Nylon filters for low concentrations as they can bind polar metabolites.

-

-

Temperature:

-

Store at -80°C in single-use aliquots.

-

Avoid repeated freeze-thaw cycles, which can precipitate localized concentration gradients.

-

Q: My [1-

-

Fix: Keep solutions neutral (pH ~7) and cold (4°C) during processing. Analyze immediately after thawing.

Module 3: The Quantification Trap (Analytical)

Issue: The "Calculated Concentration" does not match the "Measured Concentration" on the Mass Spec.

Root Cause: Failure to correct for Purity and Isotopic Enrichment .

-

Chemical Purity: A standard might be 99%

C enriched, but only 98% chemically pure (impurities: water, salts, synthesis byproducts). -

Isotopic Purity: "99%

C" means 1% is still

Data Table: Molecular Weight Correction

Example: U-

| Parameter | Natural Glucose ( | U- | U- |

| Formula | C | 99% | |

| Monoisotopic Mass | 180.0634 Da | 186.0835 Da | N/A (Mixture) |

| Average MW | 180.156 Da | 186.110 Da | ~186.05 Da |

| Correction Factor | 1.0 | 1.033 | Must calculate based on CoA |

*Note: Real-world standards often contain isotopologues (e.g., M+5, M+4) listed in the Certificate of Analysis (CoA).

Troubleshooting Protocol

Q: How do I calculate the exact concentration?

A: Use the Gravimetric-Purity Correction Formula :

Where:

- : Mass weighed (g).

- : Chemical purity (decimal, e.g., 0.98).[2]

- : Fraction of water content (from CoA or drying data).

- : Effective molecular weight accounting for isotopic enrichment (weighted average of isotopologues).

Visual Workflows

Figure 1: The "Zero-Error" Standard Preparation Workflow

Caption: Step-by-step logic to minimize physical and chemical errors during stock generation.

Figure 2: Troubleshooting Signal Drift

Caption: Decision tree for diagnosing loss of signal or incorrect quantification in MS.

Frequently Asked Questions (FAQs)

Q1: Can I use benzoic acid to preserve my glucose standard like NIST does? A: For Mass Spectrometry (LC-MS), No . NIST SRM 917c uses benzoic acid because it is intended for clinical enzymatic assays or spectrophotometry. In LC-MS, benzoic acid can cause significant ion suppression or interfere with the chromatography of organic acids. Use sterile filtration and freezing (-80°C) instead.

Q2: Why does my U-

Q3: Can I store Deuterated Glucose in Methanol? A: Yes, but be aware that the hydroxyl hydrogens (-OH) will exchange with the methanol hydroxyls. The Carbon-bound deuteriums (C-D) are generally stable in methanol, provided the pH is neutral. Avoid protic solvents if you are specifically tracking the hydroxyl protons (which is rare in metabolomics).

References

-

National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Material® 917c (D-Glucose). Gaithersburg, MD.[3] [Link]

-

Hermann, G. et al. "Deuterium exchange mass spectrometry captures distinct dynamics upon substrate and inhibitor binding to a transporter." bioRxiv (2020).[4] [Link][3][4][5][6][7][8]

-